
2-fluoro-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-fluoro-2,3-dihydro-1H-inden-1-ol” is a chemical compound with the CAS Number: 1038998-81-0 . It has a molecular weight of 152.17 and its IUPAC name is 2-fluoro-2,3-dihydro-1H-inden-1-ol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-fluoro-2,3-dihydro-1H-inden-1-ol” is 1S/C9H9FO/c10-8-5-6-3-1-2-4-7 (6)9 (8)11/h1-4,8-9,11H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 152.17 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Antimicrobial Applications
The compound has been used in the synthesis of fluorinated chalcone motifs, which have shown promising antimicrobial properties . These motifs were tested against two Gram-negative bacteria, E. coli and P. vulgaris, as well as against two Gram-positive bacteria, S. aureus and B. subtilis . The study revealed that one of the synthesized compounds was a more effective antibacterial and antifungal agent .
Antifungal Applications
In addition to its antibacterial properties, the compound has also been used in the synthesis of derivatives that have shown potent antifungal properties . The synthesized compounds were tested against two fungal agents, A. niger and C. albicans . Some of the compounds were found to exert potent antifungal action .
Computational Studies
The compound has been used in computational studies to analyze the structural properties of fluorinated chalcone motifs . The study involved in-depth structural analysis of optimized molecular structures, bond lengths, and bond angles .
Synthesis of Fluorinated Chalcone Motifs
The compound has been used in the synthesis of fluorinated chalcone motifs . These motifs were synthesized by Claisen-Schmidt reaction .
Synthesis of Halo-Aryl and Heterocyclic Tagged Derivatives
The compound has been used in the synthesis of halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives . The synthesized compounds were characterized by FT-IR, 1H NMR, 13C NMR, and HRMS spectral techniques .
Ultrasound Technique in Synthesis
The compound has been used in the synthesis of derivatives using an ultrasound technique . The findings revealed that the ultrasound technique is increasingly satisfactory in terms of time and synthetic performance .
Safety and Hazards
Orientations Futures
While specific future directions for “2-fluoro-2,3-dihydro-1H-inden-1-ol” were not found in the search results, compounds with similar structures have been studied for their potential in organic solar cells and as building blocks for non-fullerene acceptors . These could potentially be areas of future research for “2-fluoro-2,3-dihydro-1H-inden-1-ol”.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include compounds like 2-fluoro-2,3-dihydro-1h-inden-1-ol, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
2-fluoro-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXFNDYGBLPPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-2,3-dihydro-1H-inden-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2711615.png)
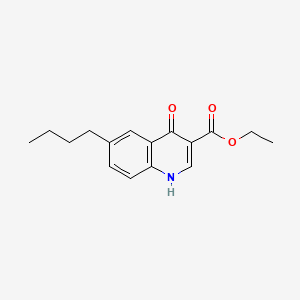
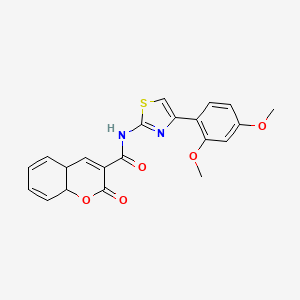
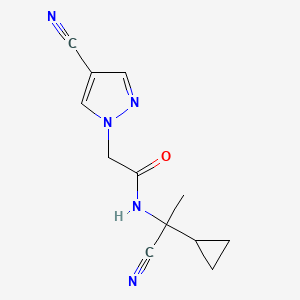
![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2711621.png)
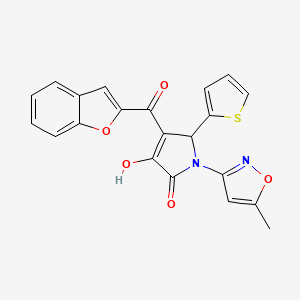
![2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2711623.png)
![4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2711625.png)

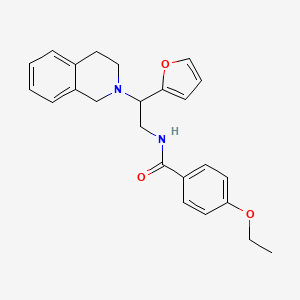
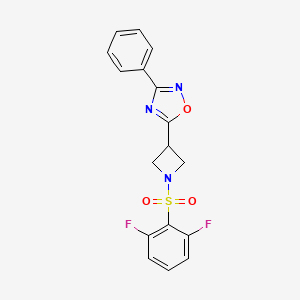
![1,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2711633.png)
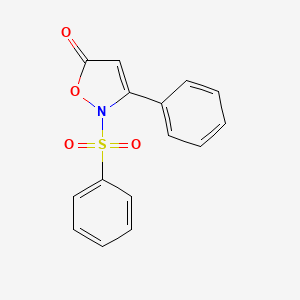
![3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone](/img/structure/B2711638.png)